Tris(2,2'-bipyridyl)ruthenium(II)

Descripción general

Descripción

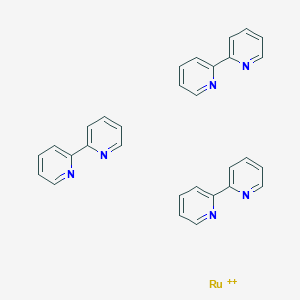

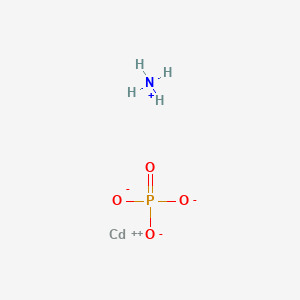

Tris(2,2’-bipyridyl)ruthenium(II) chloride is a red crystalline salt obtained as the hexahydrate . The properties of interest are in the cation [Ru(bpy)3]2+, which has received much attention because of its distinctive optical properties . The chlorides can be replaced with other anions, such as PF6− .

Synthesis Analysis

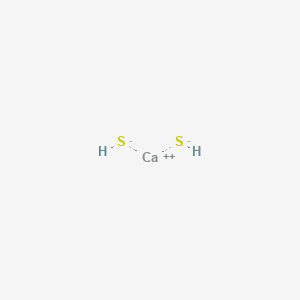

The synthesis of Tris(2,2’-bipyridyl)ruthenium(II) involves treating an aqueous solution of ruthenium trichloride with 2,2’-bipyridine . In this conversion, Ru(III) is reduced to Ru(II), and hypophosphorous acid is typically added as a reducing agent .

Molecular Structure Analysis

[Ru(bpy)3]2+ is octahedral, containing a central low spin d6 Ru(II) ion and three bidentate bpy ligands . The Ru-N distances are 2.053(2), shorter than the Ru-N distances for [Ru(bpy)3]3+ . The complex is chiral, with D3 symmetry .

Chemical Reactions Analysis

Tris(2,2’-bipyridyl)ruthenium(II) has been used in various chemical reactions. For example, it has been used as a probe in electrochemiluminescence (ECL) assays . The most efficient ECL reaction to date is based on Tris(2,2’-bipyridyl)ruthenium(II) with tripropylamine (TPrA) as the co-reactant .

Physical And Chemical Properties Analysis

Tris(2,2’-bipyridyl)ruthenium(II) is a red solid with a melting point of >300 °C . It is slightly soluble in water and soluble in acetone . The complex has an octahedral molecular shape .

Aplicaciones Científicas De Investigación

Bioanalysis using Electrochemiluminescence : Tris(2,2'-bipyridyl)ruthenium(II) is used in bio-related applications of ECL, such as DNA assays, immunoassays, and functional nucleic acid sensors. Its use in constructing effective bioassays highlights its importance in biomedical research (Wei & Wang, 2011).

Analytical Applications Involving Coreactants : It is widely used in analytical applications that involve coreactants like oxalate, persulfate, and tripropylamine. The mechanisms of these electrochemiluminescent reactions have been extensively studied (Yuan et al., 2012).

Chemiluminescent Reagent for Analytical Applications : As a chemiluminescent reagent, tris(2,2'-bipyridyl)ruthenium(III) has been used in various analytical methods. Its applications span across different types of analytes, including indirect methods and immunoassay and DNA probe assays (Gerardi, Barnett & Lewis, 1999).

Visible Light-Induced Electron Transfer : This compound mediates electron transfer in reactions involving the release of primary aliphatic and aromatic amines under visible light, demonstrating its utility in photochemical applications (Edson, Spencer & Boncella, 2011).

Dehydration and Thermal Decomposition Studies : The thermal analysis of tris(bipyridyl) ruthenium(II) chloride and sulphate has been investigated, providing insights into its stability and decomposition products (Warachim & Bujewski, 1984).

Solid-State Light-Emitting Electrochemical Cell Applications : It has been used to prepare light-emitting electrochemical cells, demonstrating high power efficiency and longer lifetimes compared to similar cells using other complexes (Bolink et al., 2006).

Use in Solar Energy Conversion and Storage Systems : Tris(2,2'-bipyridyl)ruthenium(II) complexes with substituted bipyridine ligands have been used in systems aimed at the conversion and storage of solar energy (Bos, Kraaijkamp & Noltes, 1979).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Tris(2,2’-bipyridyl)ruthenium(II) has been used in a wide range of analytical applications, including medical diagnostics, environmental analysis, and food safety monitoring . Future research directions include the development of new solar energy catalysts , the discovery of novel co-reactants and new enhancement mechanisms for Ru(bpy)32+ ECL , and the fabrication of heterogeneous ECL sensors .

Propiedades

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVRWFFXWFXICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N6Ru+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14323-06-9 (dichloride) | |

| Record name | Tris(2,2'-bipyridyl)ruthenium(ii) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015158620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2,2'-bipyridyl)ruthenium(II) | |

CAS RN |

15158-62-0 | |

| Record name | Tris(2,2′-bipyridine)ruthenium(2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15158-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,2'-bipyridyl)ruthenium(ii) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015158620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)